2-Cyclopentylcyclopentanone
Overview
Description
2-Cyclopentylcyclopentanone is an organic compound with the molecular formula C10H16O. It is a colorless to almost colorless clear liquid with a fruity, green, minty, aldehydic, and woody odor . This compound is used in various applications, including as a fragrance component and in volatile aroma compound analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylcyclopentanone typically involves an aldol condensation reaction followed by hydrogenation. One method involves the reaction of cyclopentanone with an aqueous sodium hydroxide solution under heating and refluxing conditions. The organic phase is then separated, neutralized with dilute hydrochloric acid, and subjected to hydrogenation using active supported palladium (Pd/C) as a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a one-pot multistep process with multifunctional catalysts. This method involves condensation, dehydration, and reduction reactions, which are catalyzed by multifunctional base-acid-metal catalysts. This approach reduces the environmental impact and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylcyclopentanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction typically yields cyclopentylcyclopentanol.
Substitution: Substitution reactions can produce various substituted cyclopentanone derivatives.
Scientific Research Applications
2-Cyclopentylcyclopentanone has several scientific research applications:
Chemistry: It is used in the synthesis of fine chemicals and as a fragrance component.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Cyclopentylcyclopentanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by inhibiting radical chain oxidation of organic compounds. The active centers of the molecule play a crucial role in terminating the oxidation chain reactions, thereby exerting its effects .
Comparison with Similar Compounds
- Cyclopentanone
- 2-Ethylcyclopentanone
- Caprolactam
Comparison: 2-Cyclopentylcyclopentanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to cyclopentanone, it has a higher molecular weight and different odor characteristics. 2-Ethylcyclopentanone and caprolactam share some structural similarities but differ in their applications and chemical behavior .
Properties
IUPAC Name |
2-cyclopentylcyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZGKTMWPFTJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863467 | |
Record name | [1,1'-Bicyclopentyl]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless liquid; Fruity green minty aroma | |
Record name | 2-Cyclopentylcyclopentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | 2-Cyclopentylcyclopentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.975-0.983 (20°) | |
Record name | 2-Cyclopentylcyclopentanone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2027/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4884-24-6 | |
Record name | 2-Cyclopentylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4884-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopentylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884246 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Bicyclopentyl]-2-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1,1'-Bicyclopentyl]-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-bicyclopentyl]-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CYCLOPENTYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITL55F9I8K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Cyclopentylcyclopentanone in the context of insect behavior?
A: Research suggests that this compound plays a role in the host preference of certain insects. For instance, studies on the European corn borer (Ostrinia nubilalis) revealed that this compound, among other volatiles, elicited electrophysiological responses in the antennae of both male and female insects. [] While not as attractive as the complete blend of volatiles emitted by maize plants, this compound influenced the behavior of the insects in olfactometer tests. [] This highlights its potential role in insect-plant interactions.
Q2: How does the presence of this compound in the volatile profile differ between apple and walnut trees?
A: Analysis of volatile compounds emitted by apple and walnut trees showed distinct differences. While this compound was detected in both, it was not specifically emitted by either tree species. [] This suggests that its presence might be attributed to external factors, such as materials used in the collection process, rather than being a characteristic volatile of the plant species themselves. []
Q3: Can this compound be considered a key component of Nepeta pratti Levl essential oil?
A: While present in the essential oil of Nepeta pratti Levl, this compound constitutes a minor component. [] Research identified it as one of the compounds extracted using CO2 supercritical extraction technology, representing 0.51% of the total composition. [] The major constituents were pulegone and menthone, with terpenes comprising the largest fraction of the extracted oil. []
Q4: How does this compound contribute to the degradation of nylon 66?
A: While not directly involved in the degradation process, this compound is identified as a product formed during the thermal degradation of nylon 66. [] This degradation involves hydrolysis and ammonolysis of amide groups, leading to a decrease in molecular weight and the formation of crosslinking agents. [] The volatile byproducts, including this compound, exhibit a strong absorption peak around 290 mμ. []
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